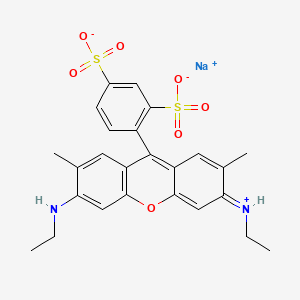
Glybuthiazol
Overview
Description
Glybuthiazol is a chemical compound with the molecular formula C12H16N4O2S2 and a molecular weight of 312.41 g/mol . It is also known by its chemical name 4-Amino-N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide . This compound is primarily recognized for its antidiabetic properties and belongs to the class of sulfonylurea derivatives .
Preparation Methods
The synthesis of Glybuthiazol involves several steps. One of the primary methods includes the reaction of 4-aminobenzenesulfonamide with 5-tert-butyl-1,3,4-thiadiazole-2-sulfonyl chloride under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) . The product is then purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Glybuthiazol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .
Scientific Research Applications
Glybuthiazol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: This compound is studied for its biological activity, particularly its antidiabetic effects.
Industry: It is used in the pharmaceutical industry for the production of antidiabetic medications.
Mechanism of Action
The mechanism of action of Glybuthiazol involves its interaction with the sulfonylurea receptor on pancreatic beta cells . This interaction stimulates the release of insulin, thereby lowering blood glucose levels . The molecular targets include the ATP-sensitive potassium channels in the beta cells, which are modulated by this compound to enhance insulin secretion .
Comparison with Similar Compounds
Glybuthiazol is compared with other sulfonylurea derivatives such as glibenclamide , glipizide , and glimepiride . While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, such as the presence of the tert-butyl group on the thiadiazole ring . This structural uniqueness may contribute to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
535-65-9 |
|---|---|
Molecular Formula |
C12H16N4O2S2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,15,16) |
InChI Key |
DVQVBLBKEXITIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |
melting_point |
222.0 °C |
Key on ui other cas no. |
535-65-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B1216330.png)






![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)


![2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one](/img/structure/B1216350.png)

